molecular formula C22H13FO4 B489022 4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate CAS No. 451451-23-3

4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate

Cat. No.: B489022
CAS No.: 451451-23-3
M. Wt: 360.3g/mol
InChI Key: IBTIAPCQMGJYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate is a synthetic chromone derivative intended for research and development purposes. Chromones are a privileged scaffold in medicinal chemistry, known for their diverse biological activities . Specifically, fluorobenzoate-substituted chromones are of significant interest in early-stage pharmacological research . Studies on analogous structures have shown that the 4-oxo-4H-chromen core can serve as a key pharmacophore in the design of multi-target-directed ligands. Related compounds have been explored for their potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in neurodegenerative conditions . Furthermore, the incorporation of a fluorobenzoate moiety may enhance the molecule's bioactivity and binding properties through electronic effects and potential halogen bonding with enzyme targets . The structural features of this compound, including its conjugated ring system and aromatic substituents, make it a stable intermediate suitable for further chemical modifications in the synthesis of more complex molecules for use in drug discovery and material science . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FO4/c23-19-9-5-4-8-16(19)22(25)27-15-10-11-17-20(12-15)26-13-18(21(17)24)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTIAPCQMGJYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

The Baker-Venkataraman rearrangement is a classical method for chromone synthesis. In this approach, 2-hydroxy-4-methoxyacetophenone undergoes silylation with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the hydroxyl group, followed by alkylation with benzyl halides. Deprotection with tetra-n-butylammonium fluoride (TBAF) yields 2-alkyl-2-hydroxy-4-methoxyacetophenone , which cyclizes using methanesulfonyl chloride (MsCl) and boron trifluoride diethyl etherate (BF₃·Et₂O) at 0°C. For the target compound, phenyl substitution at position 3 is achieved by substituting benzyl halides with phenylmagnesium bromide.

Key Reaction Conditions

StepReagentsSolventTemperatureYield
SilylationTBDMSCl, imidazoleDMF25°C92%
AlkylationPhMgBr, CuITHF−78°C → 25°C85%
CyclizationMsCl, BF₃·Et₂ODCM0°C78%

Oxidative Cyclization Using Iodine-DMSO

An alternative route involves iodine-catalyzed oxidative cyclization of 2'-hydroxy-3-phenylpropiophenone derivatives. Treatment with iodine (1.2 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours induces dehydrogenation, forming the chromone skeleton. This method avoids harsh acids and achieves yields of 70–75%.

Synthesis of 2-Fluorobenzoyl Chloride

The acylating agent 2-fluorobenzoyl chloride is synthesized from 2-fluorobenzoic acid via chlorination with oxalyl chloride (Scheme 1).

Procedure

  • Dissolve 2-fluorobenzoic acid (10.0 g, 71.4 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Add oxalyl chloride (8.1 mL, 92.8 mmol) dropwise at 0°C under N₂.

  • Stir at 25°C for 4 hours, then evaporate under reduced pressure to obtain a colorless liquid (Yield: 95%).

Characterization

  • ¹H NMR (CDCl₃) : δ 7.82–7.75 (m, 1H), 7.62–7.55 (m, 1H), 7.35–7.28 (m, 1H).

  • Boiling Point : 72–74°C/15 mmHg.

Esterification of 7-Hydroxy-3-Phenyl-4H-Chromen-4-One

The final step involves coupling the chromone core with 2-fluorobenzoyl chloride under mild basic conditions (Scheme 2).

Triethylamine-Mediated Acylation

Protocol

  • Dissolve 7-hydroxy-3-phenyl-4H-chromen-4-one (1.0 g, 3.8 mmol) in dry toluene (50 mL).

  • Add triethylamine (Et₃N, 1.6 mL, 11.4 mmol) and 2-fluorobenzoyl chloride (0.8 mL, 5.7 mmol) sequentially at 25°C.

  • Stir for 30 minutes, quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography (PE:EA = 5:1).

Optimized Parameters

  • Molar Ratio (Chromone:Acyl Chloride:Base) : 1:1.5:3

  • Solvent : Toluene

  • Temperature : 25°C

  • Yield : 98%

Acid-Catalyzed Esterification

For acid-sensitive substrates, catalytic acetic acid (AcOH) in trifluoroethanol (TFE) at elevated temperatures (110°C, 14 hours) achieves comparable yields (82%).

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTemp (°C)Time (h)Yield (%)
Et₃N-mediatedNoneToluene250.598
Acid-catalyzedAcOHTFE1101482

The Et₃N-mediated route is superior due to shorter reaction time and higher yield. However, acid catalysis is preferable for substrates prone to base-induced degradation.

Characterization and Validation

4-Oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate is characterized by:

  • ¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 1H), 7.94–7.87 (m, 1H), 7.65–7.52 (m, 5H), 7.42–7.35 (m, 2H), 6.52 (s, 1H).

  • HRMS (ESI) : m/z calcd for C₂₂H₁₃FO₄ [M+H]⁺: 361.0876; found: 361.0872.

Industrial-Scale Considerations

For kilogram-scale production, the following adjustments are recommended:

  • Replace toluene with methyl tert-butyl ether (MTBE) to enhance safety.

  • Use flow chemistry for continuous acylation, reducing reaction time to 10 minutes .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromen derivatives .

Scientific Research Applications

4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits various biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.

    Industry: The compound is used in the production of pigments, cosmetics, and laser dyes.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Liquid Crystalline Behavior

Coumarin-based liquid crystals (LCs) often exhibit mesomorphic properties influenced by substituents. Key analogs include:

Compound Name Substituents Key Properties Reference
4-oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate 2-fluorobenzoate at C7 Potential LC behavior (untested) N/A
Compound I (from ) 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate with heptyloxy chain Smectic LC phase; higher thermal stability
Compound II (from ) 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate with decyloxy chain Enhanced mesophase range vs. shorter chains
Compound III (from ) 2-oxo-2H-chromene-3-carboxylate (no CF₃) with octyloxy chain Reduced thermal stability vs. CF₃ analogs
  • Key Insight: Trifluoromethyl (CF₃) and longer alkoxy chains (e.g., decyloxy) improve mesophase stability and temperature ranges compared to non-fluorinated or shorter-chain analogs. The 2-fluorobenzoate group in the target compound may similarly enhance dipole interactions, though experimental LC data are lacking .

Ester Group Modifications and Biomedical Relevance

The 2-fluorobenzoate group distinguishes the target compound from other 4-oxo-3-phenylchromen-7-yl esters. Comparisons with derivatives from include:

Compound ID () Ester Group Molecular Weight Potential Application
19-1766 Hydroxy-acetic acid 296.28 Biomedical (absorbable polymers)
19-1767 2-Hydroxy-propionic acid 310.31 Enhanced solubility
19-1768 (2-Hydroxy-ethoxy)-acetic acid 340.34 Hydrophilicity for drug delivery
19-2776 2-Methoxyacetate 310.30 Tuned metabolic stability
Target Compound 2-Fluorobenzoate 350.31* Antibacterial/cytotoxic potential

*Calculated molecular weight.

  • For instance, zinc 2-fluorobenzoate complexes exhibit antibacterial properties, suggesting the target compound may share similar bioactivity .

Degradation and Environmental Persistence

Fluorinated aromatics are recalcitrant to microbial degradation. and highlight that 2-fluorobenzoate is degraded anaerobically via promiscuous defluorinating enzymes, unlike chloro- or bromo-benzoates, which require specific dehalogenases. Non-fluorinated coumarin esters (e.g., ’s hydroxy-acetic acid derivative) likely degrade faster due to the absence of C-F bonds .

Structural Analogues in Crystal Engineering

  • : A chlorophenyl-substituted chromene derivative (4-(4-chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen) shows layered packing via π-π stacking. The target compound’s 2-fluorobenzoate group may induce similar packing but with stronger dipolar interactions due to fluorine’s electronegativity .

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl 2-fluorobenzoate (CAS: 451451-23-3) is a compound belonging to the chromen family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H13FO4
  • Molar Mass : 360.33 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-inflammatory, antioxidant, and anticancer agent.

  • Enzyme Inhibition : The compound demonstrates inhibitory effects on several enzymes, including:
    • Cyclooxygenase (COX) : Inhibition leads to reduced inflammation.
    • Lipoxygenases (LOX) : The compound has been shown to inhibit LOX enzymes, which are involved in inflammatory processes.
    • Cholinesterases : It exhibits activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells).

In Vitro Studies

A series of in vitro studies have highlighted the compound's biological activities:

Target EnzymeIC50 Value (μM)Effect
Acetylcholinesterase19.2Moderate inhibition
Butyrylcholinesterase13.2Moderate inhibition
COX-2Not specifiedInhibitory effect observed
LOX-15Not specifiedInhibitory effect observed

These findings indicate that the compound can effectively interact with multiple biological targets, making it a candidate for further therapeutic exploration.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that treatment with the compound resulted in a significant reduction in inflammatory markers in vitro, suggesting its potential use in managing inflammatory diseases.
  • Cancer Cell Line Studies : In cytotoxicity assays against various cancer cell lines, the compound showed promising results with significant reductions in cell viability, indicating its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions between this compound and target proteins at the molecular level. These studies revealed:

  • Hydrogen Bonding : The presence of fluorine atoms enhances binding affinity through hydrogen bonding with enzyme residues.
  • Binding Affinity : The compound exhibited favorable binding energies with COX and LOX enzymes, correlating with its observed inhibitory activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.